molecular formula C18H21N3O2 B11195113 3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methoxyphenyl)cyclohex-2-en-1-one

3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methoxyphenyl)cyclohex-2-en-1-one

Cat. No.: B11195113
M. Wt: 311.4 g/mol
InChI Key: ROLRBKSKEUZVJS-UHFFFAOYSA-N
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Description

3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methoxyphenyl)cyclohex-2-en-1-one is a complex organic compound featuring an imidazole ring, a methoxyphenyl group, and a cyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methoxyphenyl)cyclohex-2-en-1-one typically involves multiple steps. One common approach is the condensation of 4-methoxybenzaldehyde with cyclohexanone to form a chalcone intermediate. This intermediate then undergoes a Michael addition with an imidazole derivative, followed by cyclization to yield the final product. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methoxyphenyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methoxyphenyl)cyclohex-2-en-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methoxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor binding. The methoxyphenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like 1H-imidazole-4-carboxaldehyde and 2-(1H-imidazol-4-yl)ethanol share structural similarities.

    Methoxyphenyl derivatives: Compounds such as 4-methoxybenzaldehyde and 4-methoxyphenylacetic acid.

Uniqueness

3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methoxyphenyl)cyclohex-2-en-1-one is unique due to its combination of an imidazole ring, a methoxyphenyl group, and a cyclohexenone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

3-[2-(1H-imidazol-5-yl)ethylamino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C18H21N3O2/c1-23-18-4-2-13(3-5-18)14-8-16(10-17(22)9-14)20-7-6-15-11-19-12-21-15/h2-5,10-12,14,20H,6-9H2,1H3,(H,19,21)

InChI Key

ROLRBKSKEUZVJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCCC3=CN=CN3

Origin of Product

United States

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